molecular formula C12H14O B8691365 2,4,6-Trimethylindanone

2,4,6-Trimethylindanone

Cat. No. B8691365
M. Wt: 174.24 g/mol
InChI Key: WSZBTNOPLNPPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylindanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,4,6-trimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O/c1-7-4-8(2)10-6-9(3)12(13)11(10)5-7/h4-5,9H,6H2,1-3H3

InChI Key

WSZBTNOPLNPPTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2C1=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

m-Xylene (34.1 g, 0.32 moles) and 2-bromoisobutyryl bromide (73.9 g, 0.32 moles) were stirred in methylene chloride (500 mL) at 0° C. as AlCl3 (108.98 g, 0.82 moles) was added slowly as a solid under a nitrogen flow over a 20 minute period of time. The reaction was then allowed to stir at 0° C. for 1 hour and then for 16 hours at 20° C. After the reaction period the mixture was poured on crushed ice and then filtered through diatomaceous earth (Celite™ brand). The mixture was then extracted with 1 M HCl (2×100 mL), 1 M NaHCO3 (1×100 mL), and H2O (1×100 mL) and the organic layer dried over MgSO4. Filtration followed by removal of the volatiles resulted in the isolation of a yellow oil. Vacuum distillation resulted in the isolation of the desired product as a pale yellow oil (50.4 g, 89.9 percent yield).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
73.9 g
Type
reactant
Reaction Step One
Name
Quantity
108.98 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
89.9%

Synthesis routes and methods II

Procedure details

A 500 mL, 3-neck rounded bottom flask equipped with a magnetic stirring bar and a reflux condenser, was filled with nitrogen atmosphere and charged with 71.16 g of AlCl3 (0.53 mol, 2.3 eq.) dissolved in 240 mL of chlorobenzene. At room temperature 28.38 mL of m-xylene (0.23 mol, 1 eq.) were added dropwise obtaining a light yellow suspension. The flask was then cooled to 0° C. and 28.68 mL of 2-bromoisobutyryl bromide (0.23 mol, 1 eq.) were slowly added. At the end of the addition a dark-red slurry was obtained. The reaction mixture was then allowed to warm up to r.t. and stirred for 2 hours. Then it was transferred into a flask containing a solution of ice/HCl 37%=3/1. The organic phase was extracted with Et2O (3×200 mL): the combined organic phases were dried over Na2SO4, filtered and the solvent was removed in vacuo. An orange oil was obtained as product (37.48 g, yield 93.5%). The latter was used as such without further purification in the next step.
Name
Quantity
71.16 g
Type
reactant
Reaction Step One
Quantity
28.38 mL
Type
reactant
Reaction Step Two
Quantity
28.68 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
solvent
Reaction Step Five

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